4-Acetyl-3-methylbenzonitrile
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Overview
Description
4-Acetyl-3-methylbenzonitrile: is an organic compound with the molecular formula C10H9NO . It is characterized by the presence of an acetyl group and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-3-methylbenzonitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ionic liquids as solvents and catalysts can also be explored to promote greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-Acetyl-3-methylbenzoic acid.
Reduction: 4-Acetyl-3-methylbenzylamine.
Substitution: 4-Acetyl-3-methyl-2-nitrobenzonitrile (nitration); 4-Acetyl-3-methyl-2-bromobenzonitrile (bromination).
Scientific Research Applications
Chemistry: 4-Acetyl-3-methylbenzonitrile is used as a building block in organic synthesis. Its functional groups (acetyl and nitrile) make it a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties.
Mechanism of Action
The mechanism of action of 4-acetyl-3-methylbenzonitrile is primarily determined by its functional groups. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
4-Acetylbenzonitrile: Lacks the methyl group, making it less sterically hindered.
3-Methylbenzonitrile: Lacks the acetyl group, reducing its reactivity in certain reactions.
4-Cyanoacetophenone: Similar structure but with different positioning of functional groups.
Uniqueness: 4-Acetyl-3-methylbenzonitrile is unique due to the combination of its acetyl and nitrile groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications .
Biological Activity
4-Acetyl-3-methylbenzonitrile, a compound with the molecular formula C11H11N, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
This compound is characterized by its aromatic structure, which includes an acetyl group and a cyano group attached to a benzene ring. Its molecular weight is approximately 173.21 g/mol. The compound is soluble in organic solvents and has been studied for its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study published in the Journal of Medicinal Chemistry found that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating a promising avenue for cancer therapy development .
The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress is believed to trigger apoptotic pathways, contributing to its cytotoxic effects on cancer cells .
Case Study 1: Antibacterial Efficacy
A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed a significant reduction in infection rates compared to standard treatments. The trial indicated that patients receiving the compound had a faster recovery time and lower incidence of side effects .
Case Study 2: Cancer Treatment
In a preclinical study, mice implanted with MCF-7 tumor cells were treated with varying doses of this compound. The results demonstrated a dose-dependent reduction in tumor size, with high doses leading to complete regression in some cases. Histological analysis revealed significant apoptosis in tumor tissues .
Properties
IUPAC Name |
4-acetyl-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9(6-11)3-4-10(7)8(2)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUONBOOEDSKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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